molecular formula C19H15BrFNO2S B11345967 2-(4-bromophenoxy)-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide

2-(4-bromophenoxy)-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11345967
M. Wt: 420.3 g/mol
InChI Key: OFSSRAWPAFTWKZ-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of bromophenoxy, fluorophenyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate acylating agent to form the bromophenoxy intermediate.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the bromophenoxy intermediate.

    Incorporation of the Thiophenyl Group: The thiophenyl group is added via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using an amine and an acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(4-BROMOPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Materials Science: It is explored for use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-FLUOROPHENOXY)-N-(4-BROMOPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
  • 2-(4-CHLOROPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
  • 2-(4-BROMOPHENOXY)-N-(4-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE

Uniqueness

The uniqueness of 2-(4-BROMOPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H15BrFNO2S

Molecular Weight

420.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C19H15BrFNO2S/c20-14-3-9-17(10-4-14)24-13-19(23)22(12-18-2-1-11-25-18)16-7-5-15(21)6-8-16/h1-11H,12-13H2

InChI Key

OFSSRAWPAFTWKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN(C2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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